

# Spectroscopic Profile of 4-Methyl-4-octanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methyl-4-octanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, **4-Methyl-4-octanol** (CAS No. 23418-37-3; Formula:  $C_9H_{20}O$ ; Molecular Weight: 144.25 g/mol ).<sup>[1][2][3]</sup> This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a consolidated reference for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

## Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for **4-Methyl-4-octanol**. While experimental Infrared and Mass Spectrometry data are available, experimental NMR data is not readily found in public databases. Therefore, predicted NMR data is provided based on established chemical shift principles and analysis of analogous structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data is calculated using standard chemical shift estimation rules. Actual experimental values may vary.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data for **4-Methyl-4-octanol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 1.45	Singlet	1H	OH
~ 1.39	Multiplet	4H	CH <sub>2</sub> -C(OH)-CH <sub>2</sub>
~ 1.28	Multiplet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 1.08	Singlet	3H	C(OH)-CH <sub>3</sub>
~ 0.90	Triplet	6H	-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **4-Methyl-4-octanol**

Chemical Shift ( $\delta$ , ppm)	Carbon Assignment
~ 72.5	C-OH (C4)
~ 42.0	CH <sub>2</sub> -C(OH)
~ 26.5	C(OH)-CH <sub>3</sub>
~ 23.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 17.0	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 14.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The IR spectrum is characterized by a prominent broad absorption indicating the hydroxyl group and strong absorptions corresponding to C-H stretching.[\[1\]](#)

Table 3: Key IR Absorption Bands for **4-Methyl-4-octanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2960 - 2850	Strong	C-H stretch (alkane)
~ 1465	Medium	C-H bend (alkane)
~ 1150	Medium	C-O stretch (tertiary alcohol)

## Mass Spectrometry (MS)

The mass spectrum was obtained via electron ionization (EI), which typically results in significant fragmentation.[\[1\]](#)[\[3\]](#)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **4-Methyl-4-octanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment Assignment
101	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of propyl radical)
87	High	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of butyl radical)
73	High	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
59	Base Peak	[C <sub>3</sub> H <sub>7</sub> O] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The molecular ion peak (M<sup>+</sup>) at m/z 144 is expected to be of very low abundance or absent in the EI spectrum of tertiary alcohols due to rapid fragmentation.

## Experimental Protocols

The following are generalized protocols typical for the spectroscopic analysis of liquid organic compounds like **4-Methyl-4-octanol**.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of **4-Methyl-4-octanol** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added to the solvent to serve as an internal reference for chemical shifts ( $\delta = 0.00$  ppm).
- **Instrumentation:** The spectrum is acquired on a high-field NMR spectrometer (e.g., 300-500 MHz).
- **<sup>1</sup>H NMR Acquisition:** Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of <sup>13</sup>C.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.

## IR Spectroscopy Protocol

- **Sample Preparation (Neat Liquid):** A single drop of pure **4-Methyl-4-octanol** is placed on the surface of a polished salt plate (e.g., NaCl or KBr).
- **Film Formation:** A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.
- **Spectrum Acquisition:** The "sandwich" plate assembly is mounted in the sample holder of an FTIR spectrometer.
- **Background Scan:** A background spectrum of the empty instrument (or clean salt plates) is recorded.
- **Sample Scan:** The sample spectrum is then recorded, typically over a range of 4000 to 400 cm<sup>-1</sup>. The instrument automatically ratios the sample scan against the background to

generate the final transmittance or absorbance spectrum.

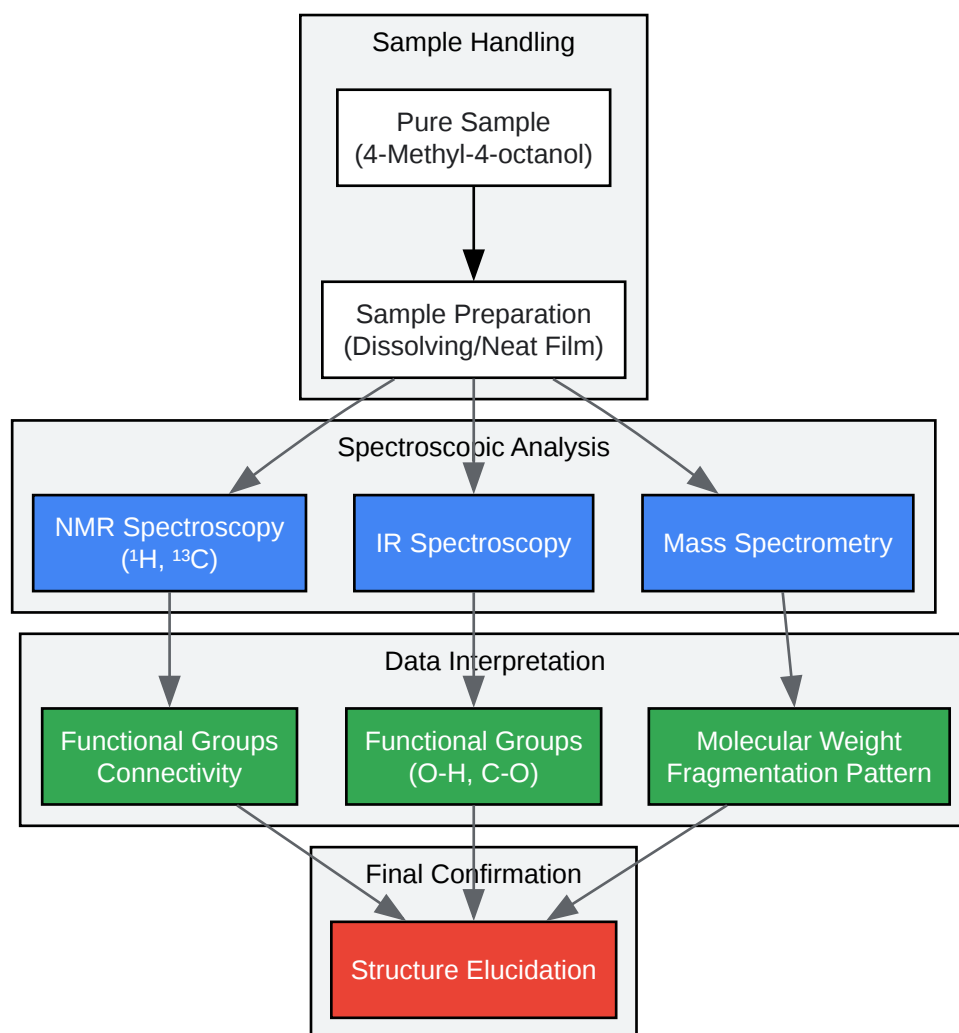
- **Cleaning:** After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone or isopropanol) and stored in a desiccator.

## Mass Spectrometry Protocol

- **Sample Introduction:** A small amount of the liquid sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification, or by direct injection. The sample is vaporized in a heated inlet.
- **Ionization (Electron Ionization - EI):** In the ion source, the vaporized molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ( $M^+$ ) and causing extensive fragmentation.
- **Mass Analysis:** The resulting ions are accelerated by an electric field and guided into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ( $m/z$ ) ratio.
- **Detection:** A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of a pure chemical compound like **4-Methyl-4-octanol**.



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Caption: Workflow for Chemical Structure Elucidation.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-4-octanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584108#spectroscopic-data-for-4-methyl-4-octanol-nmr-ir-ms]

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